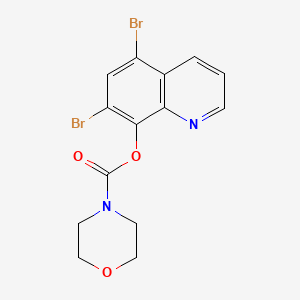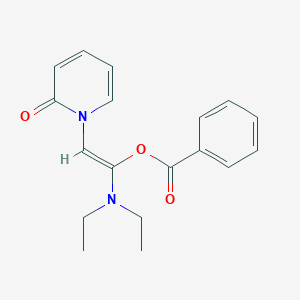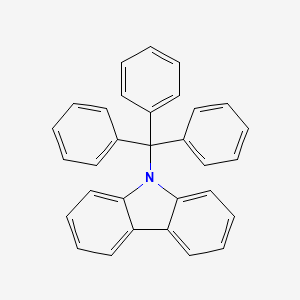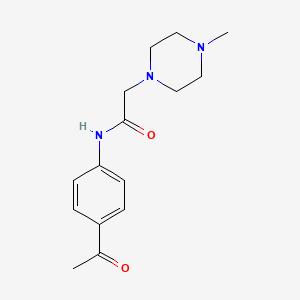
5,7-Dibromoquinolin-8-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl morpholine-4-carboxylate: is a chemical compound with the following properties:
Molecular Formula: C14H12Br2N2O3
Average Mass: 416.065 Da
Monoisotopic Mass: 413.921448 Da
ChemSpider ID: 856039.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: Substituents on the quinoline ring can be modified. Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
The compound finds applications in several scientific fields:
Chemistry: It may serve as a building block for the synthesis of other molecules.
Biology: Researchers might investigate its interactions with biological targets.
Medicine: Its pharmacological properties could be explored for potential drug development.
Industry: It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which 5,7-Dibromoquinolin-8-yl morpholine-4-carboxylate exerts its effects remains to be elucidated. further research could reveal its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the search results, a comparative analysis could highlight the uniqueness of 5,7-Dibromoquinolin-8-yl morpholine-4-carboxylate.
Properties
Molecular Formula |
C14H12Br2N2O3 |
|---|---|
Molecular Weight |
416.06 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C14H12Br2N2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
InChI Key |
UOXQILXWZZBUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[oxybis(benzene-4,1-diylimino)]bis(3-acetyl-6-methyl-4H-pyran-4-one)](/img/structure/B11092142.png)
![[4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate](/img/structure/B11092146.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092154.png)
![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11092160.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11092170.png)

![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11092187.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092192.png)
![4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11092197.png)

![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11092202.png)
![6-Amino-4-(3-bromophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11092205.png)
